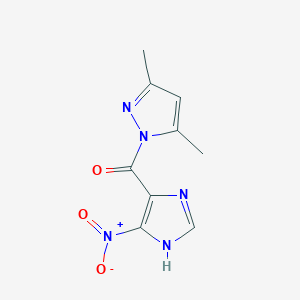
(3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone typically involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as ethanol or methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
化学反应分析
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
作用机制
The mechanism of action of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-(4-phenyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-methyl-1H-imidazol-5-yl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(4-chloro-1H-imidazol-5-yl)methanone
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone is unique due to the presence of both nitro and pyrazole groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .
属性
CAS 编号 |
6961-39-3 |
|---|---|
分子式 |
C9H9N5O3 |
分子量 |
235.20 g/mol |
IUPAC 名称 |
(3,5-dimethylpyrazol-1-yl)-(5-nitro-1H-imidazol-4-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-5-3-6(2)13(12-5)9(15)7-8(14(16)17)11-4-10-7/h3-4H,1-2H3,(H,10,11) |
InChI 键 |
HVUROEOAOOYNBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C(=O)C2=C(NC=N2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















